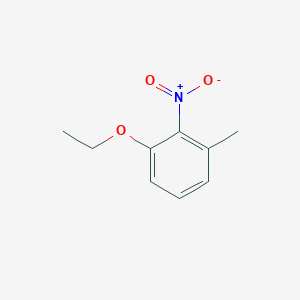

1-Ethoxy-3-methyl-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethoxy-3-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 1-ethoxy-3-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid is a common method. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

Reduction: 1-Ethoxy-3-methyl-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Ethoxy-3-carboxy-2-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 1-Ethoxy-3-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic chemistry.

2. Biology

- Biological Activity Investigation : The compound is studied for its potential biological activities, including interactions with biomolecules. Research indicates that the nitro group can undergo reduction to form an amino group, which may influence its biological properties.

3. Medicine

- Drug Development Potential : There is ongoing research into the use of this compound as a precursor for pharmacologically active compounds. Its ability to undergo redox reactions may allow it to act as an antioxidant or facilitate drug delivery mechanisms.

4. Industry

- Production of Dyes and Pigments : This compound is utilized in the production of dyes and pigments due to its stable aromatic structure and reactivity patterns.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group | Hydrogen gas, palladium on carbon catalyst |

| Substitution | Ethoxy and methyl groups can undergo nucleophilic substitution | Nucleophiles such as halides |

| Oxidation | Methyl group can be oxidized to a carboxylic acid | Potassium permanganate |

Major Products Formed

- Reduction : 1-Ethoxy-3-methyl-2-aminobenzene.

- Substitution : Various substituted derivatives depending on the nucleophile used.

- Oxidation : 1-Ethoxy-3-carboxy-2-nitrobenzene.

Research into the biological activity of this compound highlights its potential effects on health:

- Toxicological Profile : Nitro compounds are known for their toxicological effects, including the potential for methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity.

Case Studies

Several case studies illustrate the dangers associated with nitro compounds:

| Study Reference | Patient Description | Outcome |

|---|---|---|

| Martínez et al. (2003) | 82-year-old male ingested nitro compound | Developed severe methemoglobinemia; died after 4 days |

| Gupta et al. (2012) | 17-year-old female unconscious after ingestion | Methemoglobin level at 63%; died after treatment |

| Kumar et al. (2017) | 17-year-old female ingested nitro compound | Died from complications related to poisoning |

Wirkmechanismus

The mechanism of action of 1-ethoxy-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved often include electrophilic and nucleophilic interactions, leading to the formation of various intermediates and products.

Vergleich Mit ähnlichen Verbindungen

- 1-Ethoxy-4-methyl-2-nitrobenzene

- 1-Methoxy-3-methyl-2-nitrobenzene

- 1-Ethoxy-3-methyl-4-nitrobenzene

Comparison: 1-Ethoxy-3-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as varying degrees of stability and solubility.

Biologische Aktivität

1-Ethoxy-3-methyl-2-nitrobenzene is an aromatic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.

The chemical formula for this compound is C9H11NO3, and it is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | 245 °C |

| Solubility | Soluble in organic solvents |

Synthesis

This compound can be synthesized through electrophilic aromatic substitution reactions, particularly by nitrating 1-ethoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically requires controlled temperature conditions to ensure selectivity for the nitro group.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form an amino group, while the ethoxy and methyl groups can influence the compound's reactivity. The compound's mechanism of action often involves:

- Electrophilic interactions : The nitro group can act as an electrophile, participating in redox reactions.

- Nucleophilic substitution : The ethoxy and methyl groups can be replaced by other nucleophiles under suitable conditions.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity. A study exploring the cytotoxic effects of nitro-substituted aromatic compounds found that they could induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .

Antimicrobial Properties

Preliminary investigations have suggested that nitroaromatic compounds possess antimicrobial properties. For instance, derivatives of nitrobenzene have been studied for their ability to inhibit bacterial growth, potentially due to their ability to disrupt cellular processes .

Case Studies

- Case Study on Antitumor Activity : A study published in a peer-reviewed journal examined the effects of various nitroaromatic compounds on tumor cell lines. It was found that this compound exhibited significant antitumor activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .

- Toxicological Assessment : Another case study focused on the acute toxicity of nitroaromatic compounds in animal models. It reported that exposure to high doses of this compound resulted in observable toxic effects, including hepatotoxicity and nephrotoxicity, emphasizing the need for careful handling and usage in laboratory settings .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 1-Ethoxy-4-methyl-2-nitrobenzene | Moderate cytotoxicity | Different substitution pattern |

| 1-Methoxy-3-methyl-2-nitrobenzene | Lower antimicrobial activity | Methoxy vs. ethoxy group |

| 1-Ethoxy-3-methyl-4-nitrobenzene | Higher reactivity due to ortho position | Potentially more reactive |

Eigenschaften

IUPAC Name |

1-ethoxy-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLARGSCSNUAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.